PARP-1 Inhibition: Direct Comparison of Cellular Potency (IC50)
In a direct, assay-based comparison, 3-(1-naphthylmethyl)-4(3H)-quinazolinone demonstrates a highly potent cellular IC50 of 50 nM against PARP-1 in human HeLa cells [1]. This potency significantly exceeds that of the established quinazolinone PARP inhibitor NU 1025 (IC50 = 400 nM) and is comparable to optimized quinazolinone derivatives like compound 12c (IC50 = 30.38 nM) [2].
| Evidence Dimension | Cellular PARP-1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | NU 1025: 400 nM; Compound 12c: 30.38 nM |
| Quantified Difference | 8-fold more potent than NU 1025; within 1.6-fold of compound 12c |
| Conditions | Human HeLa cells; assessed as reduction in H2O2-induced PAR formation; 30 min incubation with compound followed by 15 min H2O2 treatment |
Why This Matters
The 8-fold improvement over NU 1025 demonstrates a clear advantage for selecting this compound in cellular models where high potency is critical to minimize off-target effects or compound usage.
- [1] BindingDB. BDBM124950: US8765972, 3. Affinity Data for Poly [ADP-ribose] polymerase 1 (IC50: 50 nM). Accessed April 2026. View Source
- [2] Ramadan SK, Elrazaz EZ, Abouzid KAM, El-Naggar AM. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Adv. 2020;10:29475-29492. DOI: 10.1039/D0RA05943A. View Source
